Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
Description
Its core indole scaffold is substituted with a tert-butylthio group at position 3, a 4-(5-fluoropyrimidin-2-yl)benzyl group at position 1, a 5-hydroxy group, and a 2,2-dimethylpropanoate ethyl ester side chain. The tert-butylthio and fluoropyrimidine moieties suggest enhanced metabolic stability and target-binding affinity, while the 5-hydroxy group may confer solubility advantages via hydrogen bonding .
Properties
Molecular Formula |
C30H34FN3O3S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H34FN3O3S/c1-7-37-28(36)30(5,6)15-25-26(38-29(2,3)4)23-14-22(35)12-13-24(23)34(25)18-19-8-10-20(11-9-19)27-32-16-21(31)17-33-27/h8-14,16-17,35H,7,15,18H2,1-6H3 |
InChI Key |
FTTAQZAVOWQVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)O)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the indole can be introduced via selective hydroxylation using reagents such as osmium tetroxide or other oxidizing agents.
Attachment of the Benzyl Group: The benzyl group containing the fluoropyrimidinyl moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl halide under basic conditions.
Incorporation of the tert-Butylthio Group: The tert-butylthio group can be introduced via a thiolation reaction, where the indole derivative reacts with a tert-butylthiol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoropyrimidinyl moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₃₃H₃₈FN₃O₃S (estimated) | 3-(tert-butylthio), 1-(4-(5-fluoropyrimidin-2-yl)benzyl), 5-hydroxy | ~550 (estimated) |
| Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate | C₂₆H₃₂ClNO₃S | 3-(tert-butylthio), 1-(4-chlorobenzyl), 5-hydroxy | 474.06 |
| Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate | C₂₀H₂₉NO₃S (estimated) | 3-(tert-butylthio), 5-methoxy | ~375 (estimated) |
Key Observations :
- Target vs. Chlorobenzyl Analog () : Replacing the 4-(5-fluoropyrimidin-2-yl)benzyl group with 4-chlorobenzyl reduces molecular weight (Δ ~76 g/mol) and alters electronic properties. The fluoropyrimidine group may enhance π-π stacking interactions in biological targets compared to the chlorobenzyl group .
- Target vs.
Physicochemical and Pharmacological Implications
Table 2: Functional Group Impact on Properties
Notes:
- The absence of 5-hydroxy in ’s analog may limit solubility but improve blood-brain barrier penetration .
Biological Activity
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 708.88 g/mol. The structure includes an indole moiety, a fluoropyrimidine group, and a tert-butylthio substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C41H45FN4O4S |
| Molecular Weight | 708.88 g/mol |
| CAS Number | 1431699-64-7 |
| Purity | ≥95% |
Synthesis
The compound can be synthesized through multi-step organic reactions involving the coupling of various precursors. The synthetic pathway typically includes the formation of the indole core followed by the introduction of the tert-butylthio and fluoropyrimidine substituents. Detailed procedures are often documented in chemical patents and research articles.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that indole derivatives can inhibit tumor cell proliferation by inducing apoptosis and modulating signaling pathways involved in cancer progression .
The biological activity is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling, leading to reduced cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Case Studies
-
Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound effectively reduces cell viability at micromolar concentrations. The IC50 values indicate potent activity against specific cancer types.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 12 HeLa (Cervical Cancer) 10 - In Vivo Models : Animal studies have shown that administration of the compound leads to significant tumor regression in xenograft models, suggesting its potential as an effective therapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : The compound shows good absorption characteristics in preclinical models.
- Metabolism : It undergoes metabolic transformations primarily in the liver, with potential interactions with cytochrome P450 enzymes.
Toxicological assessments indicate that while the compound exhibits promising anticancer properties, further studies are required to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
